molecular formula C21H28N2O3S B3019312 1-(2,4-Dimethylphenyl)-4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine CAS No. 694461-21-7

1-(2,4-Dimethylphenyl)-4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine

Cat. No. B3019312
CAS RN: 694461-21-7
M. Wt: 388.53
InChI Key: GVOKIGJXQQFWGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various piperazine derivatives has been explored in the provided studies. In one study, 1-(2,5-dimethylphenyl)piperazine and 1-(2,3-dimethylphenyl)piperazine were treated with sulfuric acid (H2SO4) in a 2:1 molar ratio at room temperature, resulting in the formation of sulfate salts [C12H20N2][HSO4]2·H2O (SI) and [C12H20N2][HSO4]2 (SII) . Another study reported the interaction of piperazine with 4,4'-sulfonyldiphenol in methanol at ambient temperature, yielding a salt with a self-assembled channel structure . Additionally, a linear bi-step approach was used to synthesize a series of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, which involved coupling 2-furyl(1-piperazinyl)methanone with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride under dynamic pH control, followed by an O-substitution reaction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. X-ray diffraction was used to determine the atomic arrangement in the sulfate salts, revealing that in SI, the HSO4- anions are paired and linked to water molecules forming corrugated ribbons, while in SII, the anions form corrugated chains . The self-assembled channel structure of the piperazine derivative synthesized in the second study was characterized by the formation of cyclic dimers by phenolate anions, with the cations acting as hydrogen-bond donors, creating stacks that enclose channels .

Chemical Reactions Analysis

The studies demonstrate the reactivity of piperazine derivatives in forming various compounds. The sulfate salts were obtained through a reaction with sulfuric acid, indicating the ability of piperazine to form stable salts with inorganic acids . The self-assembled structure was a result of hydrogen bonding interactions between the cations and anions, showcasing the potential of piperazine derivatives to form supramolecular structures . The synthesis of methanones involved a coupling reaction followed by an O-substitution reaction, highlighting the versatility of piperazine derivatives in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperazine derivatives were investigated using thermal analysis, spectroscopic investigations (IR and NMR), and DFT calculations . The vibrational absorption bands were identified by infrared spectroscopy, and NMR peaks were attributed with the aid of DFT calculations, which also provided insights into the electronic properties such as HOMO and LUMO energies . The synthesized methanones were screened for α-glucosidase inhibitory activity, hemolytic, and cytotoxic profiles, indicating their potential as therapeutic agents .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-6-7-19(16(2)12-15)22-8-10-23(11-9-22)27(24,25)21-14-17(3)20(26-5)13-18(21)4/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOKIGJXQQFWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazine

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